N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine
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Overview
Description
N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is a complex heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are often explored for their potential in drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine typically involves the reaction of appropriate triazole and thiadiazole precursors under specific conditions. For instance, the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with suitable aldehydes or ketones in the presence of a catalyst like piperidine can yield the desired product . The reaction is usually carried out in refluxing ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes like urease by binding to their active sites, thereby preventing the hydrolysis of urea . This inhibition can disrupt the metabolic processes of urease-positive microorganisms, leading to their death.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar core structure and exhibit comparable pharmacological activities.
1,2,4-Triazole Derivatives: Known for their antimicrobial and anticancer properties.
1,3,4-Thiadiazole Derivatives: Often explored for their cytotoxic and enzyme inhibitory activities.
Uniqueness
N,N-diethyl-N-{[6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}amine is unique due to its specific combination of triazole and thiadiazole rings, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
1282097-38-4 |
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Molecular Formula |
C12H15N5S2 |
Molecular Weight |
293.4g/mol |
IUPAC Name |
N-ethyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H15N5S2/c1-3-16(4-2)8-10-13-14-12-17(10)15-11(19-12)9-6-5-7-18-9/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
FOXXUWNJCUOPMR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=NN=C2N1N=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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